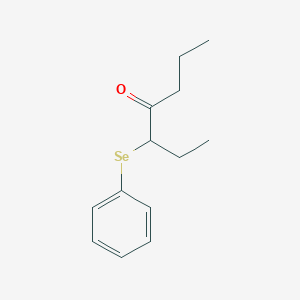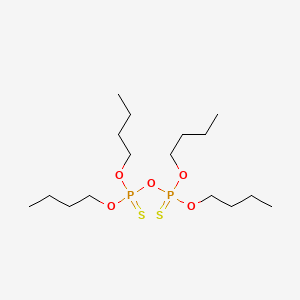
Tetrabutyl thiopyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl thiopyrophosphate is an organophosphorus compound with the molecular formula C16H36O5P2S2 It is characterized by the presence of four butyl groups attached to a thiopyrophosphate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl thiopyrophosphate typically involves the reaction of tetrabutyl phosphonium chloride with thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrabutyl phosphonium chloride+Thiophosphoryl chloride→Tetrabutyl thiopyrophosphate+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutyl thiopyrophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related compounds.
Substitution: Various substituted phosphates and thiophosphates.
Wissenschaftliche Forschungsanwendungen
Tetrabutyl thiopyrophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tetrabutyl thiopyrophosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.
Tetrabutyl phosphonium chloride: A precursor in the synthesis of tetrabutyl thiopyrophosphate.
Thiopyrophosphate: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of butyl groups and thiopyrophosphate core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
60052-04-2 |
|---|---|
Molekularformel |
C16H36O5P2S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
dibutoxy-dibutoxyphosphinothioyloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O5P2S2/c1-5-9-13-17-22(24,18-14-10-6-2)21-23(25,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
WVPSCUZZNRHHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=S)(OCCCC)OP(=S)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


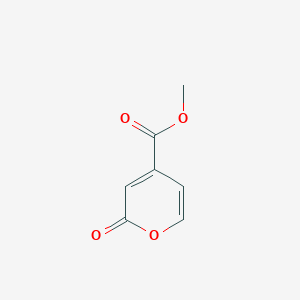
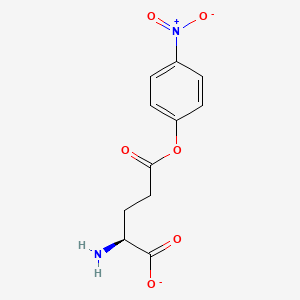
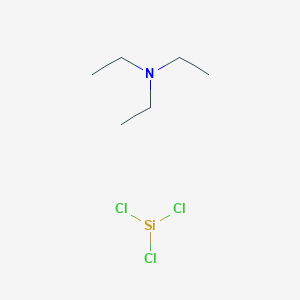
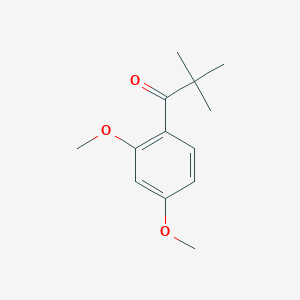
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
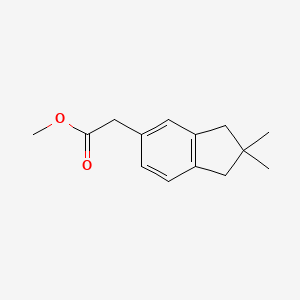
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

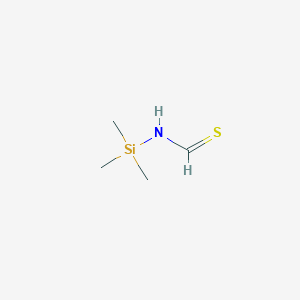
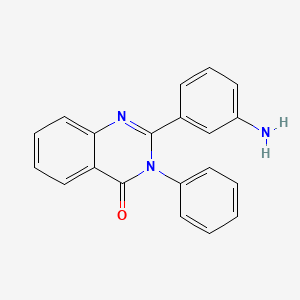
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
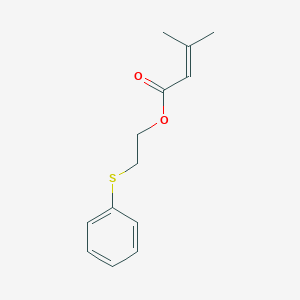
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
